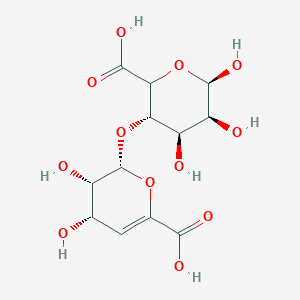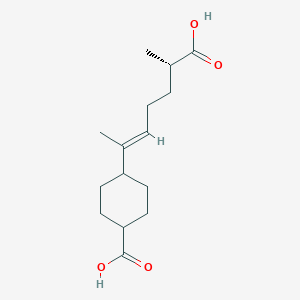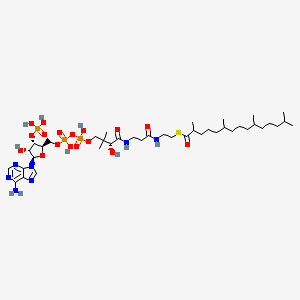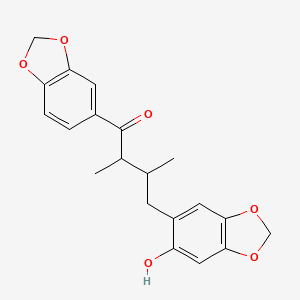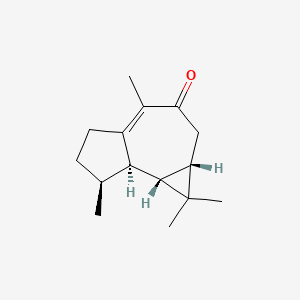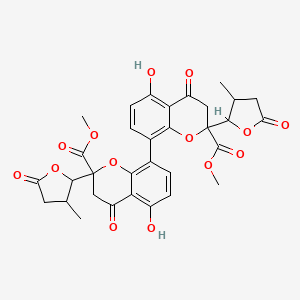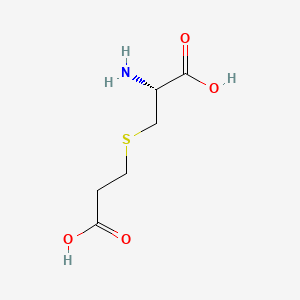![molecular formula C25H29FN4O2 B1264512 1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B1264512.png)
1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide is an aromatic ether.
Scientific Research Applications
Glycine Transporter 1 (GlyT1) Inhibition :
- Yamamoto et al. (2016) identified a compound structurally related to the given chemical, which showed potent inhibitory activity against Glycine Transporter 1 (GlyT1), indicating its potential application in treating disorders related to GlyT1 malfunction, such as schizophrenia (Yamamoto et al., 2016).
Antitumor Activity :
- Naito et al. (2005) synthesized compounds including similar chemical structures which exhibited significant cytotoxic activity against various tumor cell lines, suggesting their potential use in cancer treatment (Naito et al., 2005).
Antimycobacterial Activity :
- Ali and Yar (2007) evaluated derivatives of the chemical structure for antimycobacterial activity, demonstrating effectiveness against Mycobacterium tuberculosis. This indicates its potential use in developing treatments for tuberculosis (Ali & Yar, 2007).
Inhibition of Soluble Epoxide Hydrolase :
- Thalji et al. (2013) discovered compounds with a similar structure that inhibit soluble epoxide hydrolase, an enzyme implicated in various diseases. These inhibitors could be useful in the study of diseases like hypertension and inflammation (Thalji et al., 2013).
Potential PET Ligand for CB1 Receptors :
- Kumar et al. (2004) synthesized a compound related to the given chemical structure, which could potentially be used as a PET ligand for studying CB1 cannabinoid receptors in the brain (Kumar et al., 2004).
Synthesis of Pharmacologically Interesting Derivatives :
- Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides using pyrrole compounds, which could be of pharmacological interest, demonstrating the versatility of such structures in synthesizing new therapeutic agents (Bijev et al., 2003).
properties
Molecular Formula |
C25H29FN4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H29FN4O2/c1-3-30-17-20(18(2)28-30)16-29-14-12-19(13-15-29)25(31)27-21-8-10-22(11-9-21)32-24-7-5-4-6-23(24)26/h4-11,17,19H,3,12-16H2,1-2H3,(H,27,31) |
InChI Key |
KDXXZHBZHFASCN-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



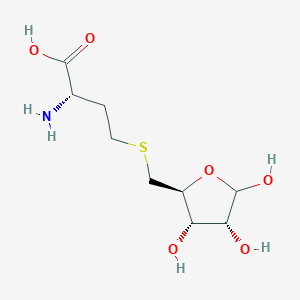
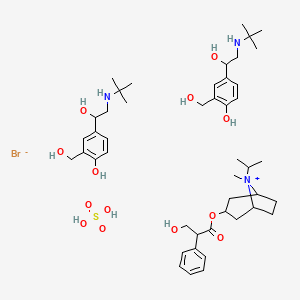
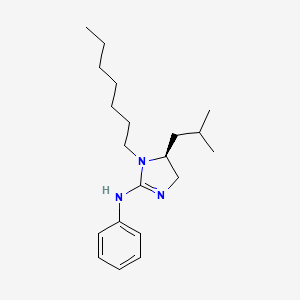
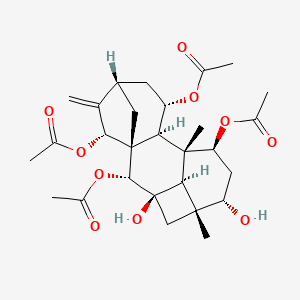
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
